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Compound of Interest

Compound Name: Propargyl-PEG4-thiol

Cat. No.: B610251 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Propargyl-PEG4-thiol is a versatile heterobifunctional linker designed for the precise

modification of peptides and other biomolecules. Its unique structure, featuring a terminal thiol

group and a propargyl group connected by a hydrophilic tetraethylene glycol (PEG4) spacer,

enables a two-step, orthogonal conjugation strategy. The thiol group allows for covalent linkage

to cysteine residues or other thiol-containing moieties, while the propargyl group is available for

subsequent "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC). This dual functionality makes Propargyl-PEG4-thiol an invaluable tool

in drug development, proteomics, and various bioconjugation applications, facilitating the

creation of well-defined peptide conjugates with enhanced solubility and tailored functionality.
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Property Value

Molecular Formula C11H20O4S

Molecular Weight 248.34 g/mol

CAS Number 1347750-80-4

Structure HS-(CH2)2-(O(CH2)2)3-O-(CH2)2-C≡CH

Purity Typically >95%

Solubility Soluble in water, DMSO, DMF

Storage
Store at -20°C, desiccated and protected from

light

Applications in Peptide Modification
Propargyl-PEG4-thiol is instrumental in a variety of peptide modification strategies:

Site-Specific PEGylation: The thiol-reactive end can be selectively conjugated to a cysteine

residue within a peptide sequence, introducing a PEG spacer that can improve solubility,

stability, and pharmacokinetic properties.

Development of Antibody-Drug Conjugates (ADCs): This linker can be used to attach

cytotoxic drugs to cysteine residues on antibodies or antibody fragments. The propargyl

group can then be used to conjugate a targeting ligand or another functional molecule.

Synthesis of PROTACs (Proteolysis Targeting Chimeras): Propargyl-PEG4-thiol can serve

as a linker to connect a protein-targeting ligand and an E3 ligase-binding ligand, facilitating

the targeted degradation of specific proteins.

Surface Immobilization of Peptides: Peptides can be attached to surfaces (e.g.,

nanoparticles, microarrays) through the thiol group, leaving the propargyl group available for

the attachment of other molecules.

Fluorescent Labeling and Biotinylation: Following conjugation to a peptide, the propargyl

group can be "clicked" with an azide-modified fluorescent dye or biotin for visualization and

detection purposes.
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Experimental Workflows
Two-Step Orthogonal Peptide Conjugation
This workflow illustrates the general strategy for using Propargyl-PEG4-thiol to first modify a

peptide at a cysteine residue and then perform a subsequent click chemistry reaction.
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Final Peptide Conjugate
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Caption: General workflow for two-step peptide modification.

Experimental Protocols
Protocol 1: Thiol-Specific Peptide Modification with
Propargyl-PEG4-thiol
This protocol describes the conjugation of Propargyl-PEG4-thiol to a cysteine-containing

peptide via a maleimide-thiol reaction.
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Materials:

Cysteine-containing peptide

Propargyl-PEG4-thiol

Maleimide-activated peptide or other molecule for conjugation

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

Quenching Reagent: β-mercaptoethanol or free cysteine

Organic Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Purification System: HPLC or FPLC with a suitable column (e.g., C18 for peptides)

Procedure:

Peptide Preparation:

Dissolve the cysteine-containing peptide in the degassed Reaction Buffer to a final

concentration of 1-5 mg/mL.

If the peptide has disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30

minutes at room temperature to reduce the disulfides to free thiols.

Propargyl-PEG4-thiol Preparation:

Dissolve Propargyl-PEG4-thiol in DMF or DMSO to a stock concentration of 10-50 mM.

Conjugation Reaction:

Add a 1.5 to 5-fold molar excess of the maleimide-activated molecule to the peptide

solution.

Immediately add the Propargyl-PEG4-thiol solution to the reaction mixture. The thiol

group of the linker will react with the maleimide group on the activated molecule.
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Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle

stirring. Protect the reaction from light if using light-sensitive molecules.

Quenching the Reaction:

Add a 10-fold molar excess of a quenching reagent (e.g., β-mercaptoethanol) to consume

any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

Purification:

Purify the Propargyl-PEGylated peptide from unreacted reagents and byproducts using

reverse-phase HPLC or size-exclusion chromatography.

Monitor the purification by UV absorbance at 280 nm (for the peptide) and/or a wavelength

specific to the conjugated molecule.

Characterization:

Confirm the successful conjugation and determine the purity of the final product using

mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) of a Propargyl-PEGylated
Peptide
This protocol details the "click" reaction between the propargyl group of the modified peptide

and an azide-containing molecule.

Materials:

Propargyl-PEGylated peptide (from Protocol 1)

Azide-containing molecule (e.g., azide-modified drug, fluorescent probe, or biotin)

Copper(II) sulfate (CuSO4)

Reducing Agent: Sodium ascorbate
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Copper(I)-stabilizing ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-

hydroxypropyltriazolylmethyl)amine (THPTA)

Reaction Buffer: PBS or Tris buffer, pH 7-8

Organic Solvent: DMSO or tert-butanol

Purification System: HPLC or FPLC

Procedure:

Preparation of Reagents:

Dissolve the Propargyl-PEGylated peptide in the Reaction Buffer to a final concentration of

1-5 mg/mL.

Dissolve the azide-containing molecule in DMSO or water to a stock concentration of 10-

100 mM.

Prepare fresh stock solutions of CuSO4 (50 mM in water), sodium ascorbate (1 M in

water), and TBTA or THPTA (50 mM in DMSO/tert-butanol).

Click Reaction:

In a reaction vessel, combine the Propargyl-PEGylated peptide, a 3 to 10-fold molar

excess of the azide-containing molecule, and a 1 to 2-fold molar excess of the copper(I)-

stabilizing ligand.

Add CuSO4 to a final concentration of 0.1-1 mM.

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

Incubate the reaction for 1-4 hours at room temperature with gentle stirring.

Purification:

Purify the final peptide conjugate using reverse-phase HPLC or size-exclusion

chromatography to remove the catalyst, excess reagents, and byproducts.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterization:

Verify the successful cycloaddition and assess the purity of the final conjugate using mass

spectrometry and analytical HPLC.

Quantitative Data Summary
The following tables provide typical reaction parameters and expected efficiencies for the two

key reactions involving Propargyl-PEG4-thiol. Note that optimal conditions may vary

depending on the specific peptide and reagents used.

Table 1: Thiol-Maleimide Reaction Parameters

Parameter Typical Range Notes

pH 6.5 - 7.5

Reaction rate increases with

pH, but maleimide stability

decreases at pH > 7.5.

Temperature 4 - 25 °C

Lower temperatures can be

used to minimize side

reactions.

Reaction Time 1 - 12 hours
Can be monitored by HPLC to

determine completion.

Molar Ratio (Maleimide:Thiol) 1.5:1 to 5:1

A slight excess of the

maleimide component is often

used to drive the reaction to

completion.

Typical Yield > 80%

Highly dependent on the purity

of reactants and reaction

conditions.

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters
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Parameter Typical Range Notes

pH 7.0 - 8.0
The reaction is generally

robust within this pH range.

Temperature 20 - 37 °C
Room temperature is usually

sufficient.

Reaction Time 1 - 4 hours
Typically a rapid and high-

yielding reaction.

Molar Ratio (Azide:Alkyne) 3:1 to 10:1

An excess of the azide

component is used to ensure

complete conversion of the

alkyne.

Catalyst Concentration

(CuSO4)
0.1 - 1 mM

Higher concentrations can lead

to protein precipitation or

degradation.

Typical Yield > 90%
CuAAC is known for its high

efficiency and specificity.[1]

Logical Relationship Diagram
The following diagram illustrates the decision-making process for choosing the appropriate

conjugation strategy based on the desired final product.
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Desired Peptide Conjugate
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Yes

Need to attach a second molecule?

No

Direct Thiol Conjugation
(e.g., to a maleimide)

Yes
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for Two-Step Conjugation

No Yes

Step 1: Thiol Reaction

Step 2: Click Chemistry
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Caption: Decision tree for peptide conjugation strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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